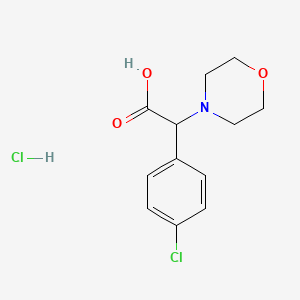

2-(4-Chlorophenyl)-2-morpholinoacetic acid hydrochloride

Description

2-(4-Chlorophenyl)-2-morpholinoacetic acid hydrochloride is a synthetic organic compound featuring a morpholino ring (a six-membered amine-containing heterocycle) and a 4-chlorophenyl group attached to an acetic acid backbone. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key properties include:

- CAS RN: 1956306-22-1

- Molecular Weight: 292.16 g/mol

- Structure: The α-carbon of the acetic acid is substituted with both a 4-chlorophenyl group (providing hydrophobicity and aromaticity) and a morpholino moiety (contributing polarity and hydrogen-bonding capacity) .

This compound is structurally related to pharmacologically active molecules, such as cetirizine derivatives, but its specific applications remain underexplored in the provided evidence.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3.ClH/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14;/h1-4,11H,5-8H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKMSKZQKPLVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697674 | |

| Record name | (4-Chlorophenyl)(morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-47-8 | |

| Record name | (4-Chlorophenyl)(morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-morpholinoacetic acid hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-morpholinoacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-2-morpholinoacetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-morpholinoacetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(4-Chlorophenyl)-2-morpholinoacetic acid hydrochloride, differing in substituents, molecular weight, and physicochemical properties:

2-Morpholinoacetic Acid Hydrochloride

- CAS RN : 89531-58-8

- Molecular Weight : 181.62 g/mol

- Molecular Formula: C₆H₁₁NO₃·HCl

- Key Differences : Lacks the 4-chlorophenyl group, resulting in lower molecular weight and reduced lipophilicity.

- Applications : Used as a building block in organic synthesis .

2-(Azepan-1-yl)-2-(4-Chlorophenyl)Acetic Acid Hydrochloride

- CAS RN : 1956310-41-0

- Molecular Weight : 304.21 g/mol

- Molecular Formula: C₁₄H₁₉Cl₂NO₂

- Key Differences: Replaces the morpholino ring with a seven-membered azepane ring, increasing molecular weight and altering steric properties .

2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid (Cetirizine-Related Compound)

- Structure: Contains a piperazine ring and a diphenylmethyl group instead of morpholino .

- Molecular Weight : ~425.3 g/mol (e.g., levocetirizine hydrochloride)

- Applications : Antihistamine derivatives highlight the pharmacological relevance of chlorophenyl-acetic acid scaffolds .

2-(4-Chlorophenoxy)-N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(2-Morpholinoethyl)acetamide Hydrochloride

- CAS RN : 1215652-05-3

- Molecular Weight : 486.4 g/mol

- Molecular Formula : C₂₁H₂₂Cl₂FN₃O₃S

- Key Differences: Incorporates a benzothiazole ring and phenoxy group, significantly increasing complexity and molecular weight .

Structural and Physicochemical Analysis

Table 1: Comparative Data for Selected Compounds

Key Observations:

Molecular Weight : The addition of aromatic (e.g., 4-chlorophenyl) or heterocyclic groups (e.g., benzothiazole) increases molecular weight, impacting solubility and diffusion rates .

Substituent Effects: Morpholino vs. Piperazine/Azepane: Morpholino’s oxygen atom enhances polarity compared to nitrogen-rich piperazine or azepane .

Salt Forms : Hydrochloride salts improve crystallinity and stability, common in pharmaceuticals for enhanced bioavailability .

Biological Activity

2-(4-Chlorophenyl)-2-morpholinoacetic acid hydrochloride, a compound with the molecular formula , has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 292.15 g/mol

- Chemical Structure : The compound features a morpholine ring and a chlorophenyl group, contributing to its unique reactivity and biological properties.

- Solubility : Highly soluble in water (477 mg/ml) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes involved in metabolic pathways, potentially disrupting cellular processes in target organisms.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

- Fungal Activity : Its efficacy against fungal pathogens has also been documented, suggesting potential applications in antifungal therapies.

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antibacterial agent.

-

Antifungal Properties :

- Another investigation assessed its antifungal effects against Candida albicans. The compound showed an MIC of 16 µg/mL, indicating strong antifungal activity.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| 2-(4-Chlorophenyl)-2-morpholinoacetic acid HCl | High | Enzyme inhibition and receptor modulation |

| 4-Morpholineacetic acid hydrochloride | Moderate | Similar mechanism but less potent |

| 5-Chloro-2-phenoxyphenyl isocyanate | Low | Primarily chemical reactivity |

Safety and Toxicology

While promising in biological applications, safety assessments are crucial:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Chlorophenyl)-2-morpholinoacetic acid hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on stepwise purification and reaction monitoring. For example, intermediates like the morpholinoacetic acid core can be isolated using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials. Reaction conditions (e.g., temperature, solvent polarity) for the chlorophenyl coupling step should be adjusted to minimize byproducts. Purity can be verified via HPLC with a C18 column and phosphate buffer (pH 3.0), as described for structurally related cetirizine impurities . Yield improvements may require stoichiometric adjustments of the morpholine derivative and 4-chlorophenyl precursor, similar to protocols for morpholine-containing analogs .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) is critical. For chiral verification, circular dichroism (CD) or chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) should be employed, especially if stereochemical purity is a concern. Quantitative analysis of the hydrochloride salt can use ion chromatography with conductivity detection, referencing USP methods for cetirizine-related compounds .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via UPLC-PDA-MS, focusing on common pathways like hydrolysis of the morpholino ring or chlorophenyl dehalogenation. Stability-indicating methods, such as gradient HPLC with a mobile phase of acetonitrile/sodium perchlorate buffer (pH 2.7), can resolve degradation impurities .

Advanced Research Questions

Q. What strategies are effective in identifying and quantifying process-related impurities during synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- Impurity Profiling : Compare retention times and mass spectra against certified reference materials (CRMs) of structurally related impurities, such as ethyl ester derivatives or hydrolyzed morpholino byproducts .

- Quantitation : Apply a validated LC-MS/MS method with a calibration curve (1–100 ng/mL) for trace impurities. For example, cetirizine-related impurities are quantified using a Phenomenex Luna C18 column and 0.1% formic acid in water/acetonitrile .

- Root-Cause Analysis : Correlate impurity levels with reaction parameters (e.g., excess reagent ratios, incomplete purification) using design-of-experiments (DoE) software.

Q. How can chiral resolution challenges be addressed for the morpholinoacetic acid moiety in this compound?

- Methodological Answer : If the compound contains a stereocenter, employ chiral stationary phases (e.g., Chiralcel OD-H) with a hexane/ethanol mobile phase. For preparative-scale resolution, use simulated moving bed (SMB) chromatography. Reference protocols for resolving (2S)-2-amino-2-(4-chlorophenyl)acetic acid derivatives, where enantiomeric excess (>99%) was achieved using recrystallization with chiral resolving agents like tartaric acid .

Q. What in vitro models are suitable for studying the biological activity of this compound, particularly its interaction with histamine receptors?

- Methodological Answer : Given structural similarities to cetirizine (a histamine H₁ antagonist), use competitive binding assays with radiolabeled [³H]-pyrilamine in guinea pig ileum or transfected HEK293 cells expressing human H₁ receptors. Measure IC₅₀ values and compare to cetirizine’s binding affinity (Kd ≈ 6 nM). For functional activity, assess inhibition of histamine-induced calcium flux using FLIPR assays .

Data Contradiction and Mechanistic Analysis

Q. How can researchers resolve discrepancies in impurity profiles observed across different synthesis batches?

- Methodological Answer : Cross-validate analytical methods using CRMs and spike recovery experiments. For example, if a batch shows an unidentified impurity at RRT 0.85, compare its MS/MS fragmentation pattern to known cetirizine-related compounds (e.g., ethyl ester or oxidized derivatives) . Investigate raw material variability (e.g., 4-chlorophenyl precursor purity) and reaction vessel inertness, as trace metals can catalyze side reactions.

Q. What mechanistic insights can be gained from studying the acid-catalyzed degradation of this compound?

- Methodological Answer : Under acidic conditions, the morpholino ring may undergo hydrolysis to form a secondary amine and glycolic acid derivative. Use DFT calculations to model the reaction pathway and identify transition states. Validate with LC-MS isolation of degradation products and ¹H NMR analysis of hydrolyzed fragments. Compare to degradation pathways of cetirizine hydrochloride, where piperazine ring opening is a major route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.